molecular formula C15H12FNO3 B1671837 Methyl 2-[(4-fluorobenzoyl)amino]benzoate CAS No. 75541-83-2

Methyl 2-[(4-fluorobenzoyl)amino]benzoate

Cat. No. B1671837
CAS RN: 75541-83-2
M. Wt: 273.26 g/mol
InChI Key: KIAPWMKFHIKQOZ-UHFFFAOYSA-N
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Description

“Methyl 2-[(4-fluorobenzoyl)amino]benzoate” is a chemical compound with the molecular formula C15H12FNO3 . It is a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[(4-fluorobenzoyl)amino]benzoate” is characterized by the presence of a fluorobenzoyl group, an amino group, and a methyl benzoate group . The average molecular mass is 272.252 Da .


Physical And Chemical Properties Analysis

“Methyl 2-[(4-fluorobenzoyl)amino]benzoate” has several notable physical and chemical properties. It has a boiling point of 361.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has 4 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Antitumor Properties and Mechanisms

Methyl 2-[(4-fluorobenzoyl)amino]benzoate and related fluorinated 2-(4-aminophenyl)benzothiazoles have been extensively studied for their potent and selective antitumor properties. These compounds have shown significant efficacy in inhibiting the growth of breast, lung, and colon cancer cell lines, attributed to their ability to induce cytochrome P450 enzymes, leading to their bioactivation and subsequent cytotoxic effects in cancer cells. The specificity of these compounds towards cancer cells, coupled with their ability to form DNA adducts in sensitive tumor cells, underscores their potential as targeted cancer therapies (Bradshaw et al., 2002), (Hutchinson et al., 2001), (Leong et al., 2003).

Molecular Interactions and Bioactivation

The interaction of fluorinated 2-(4-aminophenyl)benzothiazoles with cytochrome P450 enzymes not only facilitates their antitumor activity but also highlights the role of these enzymes in drug metabolism and resistance mechanisms. Studies have shown that these compounds are metabolized by cytochrome P450 1A1 and 2W1, producing reactive intermediates that contribute to their anticancer effects. This metabolism is crucial for the formation of DNA adducts in tumor cells, a key step in the cytotoxic process. Furthermore, the bioactivation and subsequent binding of these compounds to macromolecules in cancer cells provide valuable insights into their mechanism of action and potential pathways for overcoming drug resistance (Wang & Guengerich, 2012), (Tan et al., 2011).

Chemical Synthesis and Modification

The chemical synthesis and modification of Methyl 2-[(4-fluorobenzoyl)amino]benzoate and its analogs are of significant interest for developing new therapeutic agents. Research has focused on optimizing synthetic routes to produce these compounds efficiently and with high selectivity. For instance, the continuous-flow diazotization process has been explored as a method to enhance the synthesis of related compounds while minimizing side reactions, demonstrating the potential for scalable production of these molecules for further study and application (Yu et al., 2016).

properties

IUPAC Name

methyl 2-[(4-fluorobenzoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAPWMKFHIKQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893483
Record name Methyl 2-(4-fluorobenzamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 2-[(4-fluorobenzoyl)amino]benzoate

CAS RN

75541-83-2
Record name 75541-83-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-(4-fluorobenzamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Tang, X Du, Y Yu, M Qin, L Qian, M Zhang, Y Yang… - Small, 2022 - Wiley Online Library
Chemoradiotherapy (CRT) is the most accepted treatment for locally advanced pancreatic ductal adenocarcinoma (PDAC) and can significantly improve the R0 resection rate. However, …
Number of citations: 9 onlinelibrary.wiley.com

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